Tautomeric State in Solution: 1H- vs 2H-1,2,3-Triazole Population for N-(alpha-Aminoalkyl) Derivatives
The N-(alpha-aminoalkyl) substitution on the target compound enables a 1H- to 2H-triazole tautomeric shift, a property not observed in analogs with a non-alpha-aminoalkyl chain like (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride. Research confirms that N-(alpha-aminoalkyl)-1,2,3-triazoles exist in solution predominantly as their 2H-substituted isomers, as verified by 1H and 13C NMR spectroscopy [1]. In contrast, the 2-aminopropyl analog lacks this alpha-amine group and therefore does not undergo this specific tautomerism, remaining purely as the 1H-substituted isomer. This shifts the fundamental solution identity from a 1H-triazole scaffold to a predominantly 2H-triazole scaffold, which alters hydrogen-bonding patterns and molecular shape.
| Evidence Dimension | Predominant solution-state tautomeric form |
|---|---|
| Target Compound Data | Predominantly 2H-1,2,3-triazole isomer in solution (NMR-verified) |
| Comparator Or Baseline | (1-(2-aminopropyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: Exclusively 1H-1,2,3-triazole isomer (no alpha-N tautomerism possible) |
| Quantified Difference | Qualitative shift in major tautomeric species; the target compound adopts a fundamentally different ring isomer under identical conditions. |
| Conditions | Solution-state 1H and 13C NMR spectroscopy, as detailed in Katritzky et al., 2010 [1]. |
Why This Matters
Procurement of an incorrect analog would yield a compound with a fundamentally different major solution species (1H- vs 2H-triazole), leading to divergent reactivity, molecular recognition, and potential biological activity.
- [1] Katritzky, A. R., Buciumas, A., Todadze, E., Ali Munawar, M., & Khelashvili, L. (2010). Relative Stabilities of 1- and 2-Substituted 1,2,3-Triazoles. Heterocycles, 82(1), 479. DOI: 10.3987/com-10-s(e)21. View Source
